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Compound of Interest

Compound Name: 1-Bromo-2-ethylbutane

Cat. No.: B1346692 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

haloalkane, 1-bromo-2-ethylbutane. The document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the

structural characterization of this compound. Detailed experimental protocols for acquiring such

spectra are also provided to facilitate reproducible research.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 1-bromo-2-
ethylbutane. This data is a combination of information from available reference spectra and

predictions based on established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Bromo-2-ethylbutane
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.40
Doublet of Doublets

(dd)
2H -CH₂Br

~1.70 Multiplet (m) 1H -CH(CH₂CH₃)₂

~1.45 Multiplet (m) 4H -CH(CH₂CH₃)₂

~0.90 Triplet (t) 6H -CH(CH₂CH₃)₂

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar

bromoalkane structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Bromo-2-ethylbutane
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) (ppm) Carbon Atom

~45-50 -CH₂Br

~40-45 -CH(CH₂CH₃)₂

~25-30 -CH(CH₂CH₃)₂

~10-15 -CH(CH₂CH₃)₂

Note: These chemical shifts are predicted based on computational models and data from

analogous compounds.

Table 3: Key IR Absorption Bands for 1-Bromo-2-
ethylbutane
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Wavenumber (cm⁻¹) Vibration Type Intensity

2960-2850 C-H stretch (alkane) Strong

1465 C-H bend (methylene) Medium

1380 C-H bend (methyl) Medium

1250-1150 C-H wag (-CH₂X) Medium

690-515 C-Br stretch Strong

Table 4: Predicted Mass Spectrometry Fragmentation for
1-Bromo-2-ethylbutane

m/z Ion Comments

164/166 [C₆H₁₃Br]⁺•

Molecular ion (M⁺•) and M+2

peaks, ~1:1 ratio due to ⁷⁹Br

and ⁸¹Br isotopes.

85 [C₆H₁₃]⁺ Loss of •Br radical.

57 [C₄H₉]⁺
Loss of C₂H₄ and •Br. Likely

the base peak.

43 [C₃H₇]⁺ Further fragmentation.

29 [C₂H₅]⁺ Further fragmentation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

1-bromo-2-ethylbutane.

Materials:
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1-Bromo-2-ethylbutane sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-bromo-2-ethylbutane
for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃

in a small vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃.

Perform shimming to optimize the homogeneity of the magnetic field, which will improve the

resolution of the spectra.

Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each unique carbon atom. A larger number of scans will be necessary due to the low

natural abundance of ¹³C.
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Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the

spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-bromo-2-ethylbutane, particularly the

C-Br bond and alkane C-H bonds.

Method: Attenuated Total Reflectance (ATR)

Materials:

1-Bromo-2-ethylbutane sample (liquid)

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Dropper

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR crystal. This will be subtracted from the sample spectrum.

Sample Application: Place a single drop of liquid 1-bromo-2-ethylbutane onto the center of

the ATR crystal.

Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a

high-quality spectrum.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the bonds within the molecule. Identify the characteristic peaks for

alkane C-H stretches and bends, and the C-Br stretch.[1][2]
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Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

and a soft, lint-free wipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-
ethylbutane to confirm its molecular formula and aspects of its structure.

Method: Electron Ionization (EI)

Materials:

1-Bromo-2-ethylbutane sample

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

Volatile solvent (if using GC)

Procedure:

Sample Introduction:

Via GC: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or

ether). Inject the solution into the GC. The compound will be separated from any impurities

and introduced into the mass spectrometer.

Direct Insertion Probe: If a pure sample is available, it can be introduced directly into the

ion source using a direct insertion probe.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.
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Data Analysis:

Identify the molecular ion peaks (M⁺• and M+2). Due to the nearly equal natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of roughly equal intensity separated

by 2 m/z units will be observed.

Analyze the fragmentation pattern to identify characteristic fragment ions. The loss of a

bromine radical is a common fragmentation pathway for bromoalkanes.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for 1-bromo-2-ethylbutane.
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Caption: Workflow for the structural elucidation of 1-bromo-2-ethylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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